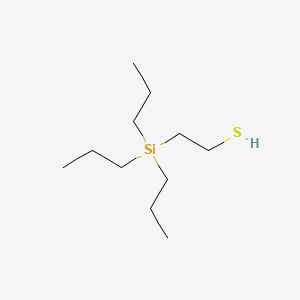
2-(Tripropylsilyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tripropylsilyl)ethanethiol is an organosilicon compound with the molecular formula C11H26SSi It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further bonded to a tripropylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tripropylsilyl)ethanethiol typically involves the reaction of tripropylsilyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(C3H7)3SiCl+HSCH2CH3→(C3H7)3SiCH2CH2SH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tripropylsilyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the reactants used.
Applications De Recherche Scientifique
2-(Tripropylsilyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a protecting group for thiols in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Tripropylsilyl)ethanethiol involves the reactivity of the thiol group. The thiol group can form covalent bonds with various electrophiles, making it useful in chemical modifications and synthesis. The tripropylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethanethiol: Similar structure but with methyl groups instead of propyl groups.
Ethanethiol: Lacks the silyl group, making it more reactive but less stable.
2-(Triethylsilyl)ethanethiol: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
2-(Tripropylsilyl)ethanethiol is unique due to the presence of the tripropylsilyl group, which provides steric hindrance and enhances the stability of the thiol group. This makes it particularly useful in applications where stability and selective reactivity are important.
Propriétés
Numéro CAS |
51725-05-4 |
|---|---|
Formule moléculaire |
C11H26SSi |
Poids moléculaire |
218.48 g/mol |
Nom IUPAC |
2-tripropylsilylethanethiol |
InChI |
InChI=1S/C11H26SSi/c1-4-8-13(9-5-2,10-6-3)11-7-12/h12H,4-11H2,1-3H3 |
Clé InChI |
IYITVZFXFFHFRB-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(CCC)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
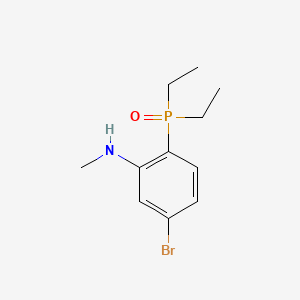
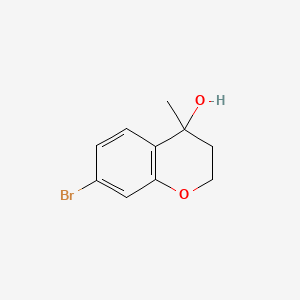


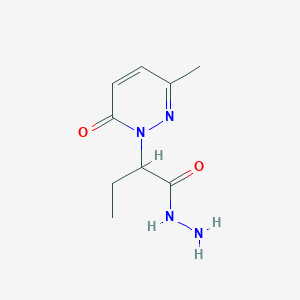
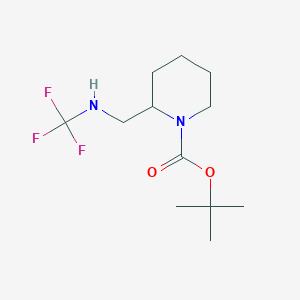
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)
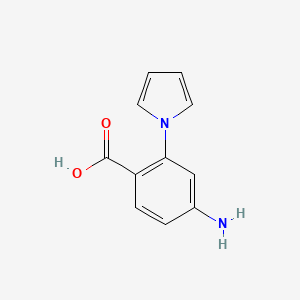
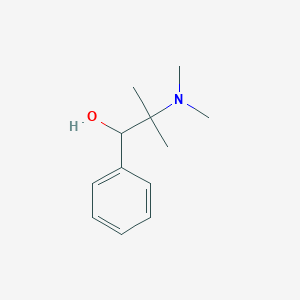
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
